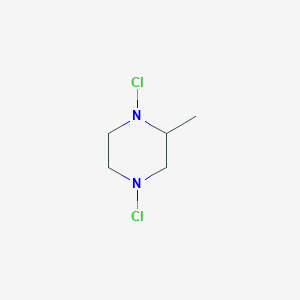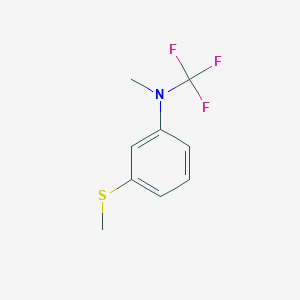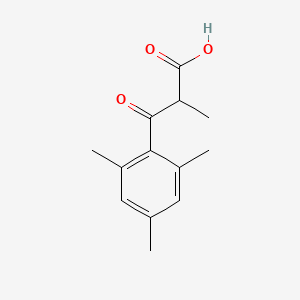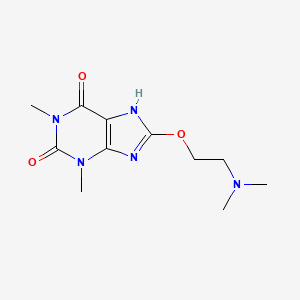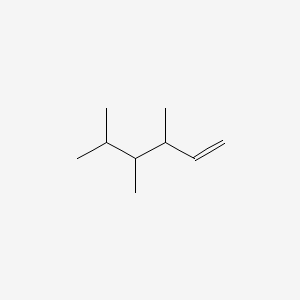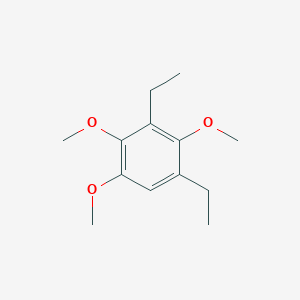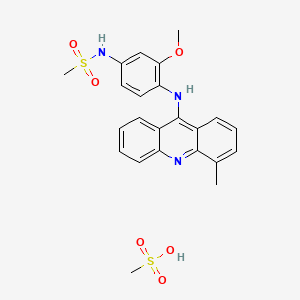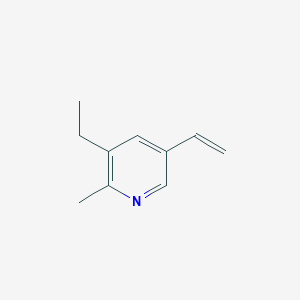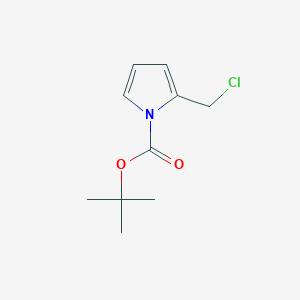
1-Allyl-4-piperonylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Allyl-4-piperonylpiperazine is a chemical compound belonging to the piperazine class It is characterized by the presence of an allyl group attached to the nitrogen atom of the piperazine ring and a piperonyl group attached to the other nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: 1-Allyl-4-piperonylpiperazine can be synthesized through several methods. One common approach involves the reaction of piperonyl chloride with allylpiperazine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Large-scale production may also involve the use of automated systems for monitoring and controlling reaction parameters.
化学反应分析
Types of Reactions: 1-Allyl-4-piperonylpiperazine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The piperonyl group can be reduced to form a dihydropiperonyl derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of allyl epoxide or allyl alcohol.
Reduction: Formation of dihydropiperonyl derivatives.
Substitution: Formation of substituted allyl derivatives.
科学研究应用
1-Allyl-4-piperonylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and its potential as a therapeutic agent.
Medicine: Research is ongoing to investigate its potential use in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-allyl-4-piperonylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. It may also inhibit certain enzymes, leading to altered metabolic pathways. The exact molecular targets and pathways are still under investigation, but its effects on serotonin and dopamine systems are of particular interest.
相似化合物的比较
1-Benzylpiperazine: Similar in structure but with a benzyl group instead of an allyl group.
1-(3,4-Methylenedioxybenzyl)piperazine: Contains a methylenedioxybenzyl group, making it structurally related but with different chemical properties.
1-Methylpiperazine: Lacks the allyl and piperonyl groups, making it a simpler piperazine derivative.
Uniqueness: 1-Allyl-4-piperonylpiperazine is unique due to the presence of both allyl and piperonyl groups, which confer distinct chemical reactivity and biological activity. Its dual functionality allows for diverse applications in research and industry, setting it apart from other piperazine derivatives.
属性
CAS 编号 |
55436-35-6 |
|---|---|
分子式 |
C15H20N2O2 |
分子量 |
260.33 g/mol |
IUPAC 名称 |
1-(1,3-benzodioxol-5-ylmethyl)-4-prop-2-enylpiperazine |
InChI |
InChI=1S/C15H20N2O2/c1-2-5-16-6-8-17(9-7-16)11-13-3-4-14-15(10-13)19-12-18-14/h2-4,10H,1,5-9,11-12H2 |
InChI 键 |
DTCPUCVXFPNOGH-UHFFFAOYSA-N |
规范 SMILES |
C=CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



